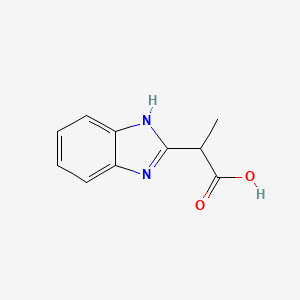

Benzimidazolylpropionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazolylpropionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This structure is known for its significant pharmacological properties, making it a crucial scaffold in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazolylpropionic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which involves the reaction of ortho-phenylenediamine with carboxylic acids under acidic conditions . Another method is the Weidenhagen reaction, which involves the condensation of ortho-phenylenediamine with aldehydes or ketones .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) are commonly used . These methods ensure high purity and scalability, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Benzimidazolylpropionic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the substituent being introduced.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazolylpropionic alcohol .

Applications De Recherche Scientifique

Benzimidazole is a heterocyclic aromatic organic compound that has a wide range of applications, especially in the pharmaceutical industry . Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs approved by the United States Food and Drug Administration .

Pharmaceutical Applications

Many pharmaceutical agents utilize the benzimidazole structure . Some notable applications include:

- Angiotensin II receptor blockers Azilsartan, candesartan and telmisartan are examples of benzimidazole-based drugs used to treat hypertension .

- Anthelmintic agents Albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole are used to treat parasitic worm infections. These drugs bind to tubulin, disrupting the cytoskeleton and mitotic spindle of parasitic nematodes .

- Antihistamines Astemizole, bilastine, clemizole, emedastine, mizolastine, and oxatomide are examples of antihistamines that contain a benzimidazole group .

- Antifungal agents Benomyl, carbendazim, fuberidazole, and thiabendazole are used to combat fungal infections by selectively binding to and depolymerizing fungal tubulin .

- Antipsychotic agents: Benzimidazoles containing piperidinyl moiety are useful as antipsychotic agents and analgesics . Benperidol, clopimozide, droperidol, neflumozide, oxiperomide, and pimozide are examples of typical antipsychotics with a benzimidazole component .

- Antiviral drugs: Maribavir, an oral antiviral drug and benzimidazole derivative, is used for the prevention and treatment of human cytomegalovirus (HCMV) disease in hematopoietic stem cell/ bone marrow transplant patients . It inhibits HCMV replication by targeting an HCMV encoded protein kinase enzyme called UL97 or pUL .

- Opioid analgesics Bezitramide, brorphine, clonitazene, etodesnitazene, etonitazene, etonitazepipne, etonitazepyne, isotonitazene, metodesnitazene, and metonitazene are benzimidazole opioids .

- Proton-pump inhibitors Dexlansoprazole, esomeprazole, ilaprazole, lansoprazole, omeprazole, pantoprazole, rabeprazole, and tenatoprazole reduce gastric acid production . These drugs are effective against conditions like acid-peptic and duodenal ulcers, gastroesophageal reflux disease and gastritis .

Other notable pharmaceutical agents containing a benzimidazole group include abemaciclib, bendamustine, dabigatran, daridorexant, and glasdegib .

Other applications

- Cosmetics: Synthetic, semi-synthetic, and natural polymers that contain benzimidazole are used in cosmetics for their thermal and chemo-sensitive properties . They can be used to deliver fragrances and nutrients and improve bioactivity on the skin .

- Dyes: Benzimidazoles are used to create several dyes .

- Organic solderability preservative: In printed circuit board manufacturing, benzimidazole can be used as an organic solderability preservative .

Mécanisme D'action

The mechanism of action of benzimidazolylpropionic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it effective against various pathogens and cancer cells .

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness: Benzimidazolylpropionic acid stands out due to its unique combination of a benzimidazole ring and a propionic acid side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications .

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

2-(1H-benzimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |

Clé InChI |

ODWFHOJKRNDFFL-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=NC2=CC=CC=C2N1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.